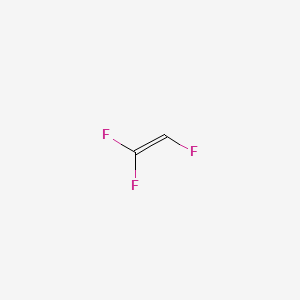

Trifluoroethylene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trifluoroethylene can be synthesized through several methods. One common method involves the dehydrofluorination of 1,1,1,2-tetrafluoroethane (HFC-134a) using a catalyst at high temperatures . Another method involves the catalytic hydrogenation of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to produce this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic dehydrofluorination of HFC-134a. This process involves passing the gas through a furnace tube at high temperatures (250-300°C) under cracking conditions . The choice of catalyst and reaction conditions are critical to achieving high selectivity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Trifluoroethylene undergoes various chemical reactions, including polymerization, addition, and substitution reactions .

Common Reagents and Conditions:

Polymerization: this compound can polymerize to form poly(this compound) under radical initiation conditions.

Addition Reactions: It can react with hydrogen halides to form halogenated derivatives.

Substitution Reactions: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.

Major Products:

Poly(this compound): Formed through polymerization.

Halogenated Derivatives: Formed through addition reactions with hydrogen halides.

Substituted Products: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluoropolymers

Poly(vinylidene fluoride-co-trifluoroethylene) : Trifluoroethylene is primarily known for its role as a monomer in the production of poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)). This copolymer exhibits remarkable properties such as piezoelectricity and ferroelectricity, making it suitable for applications in sensors, actuators, and energy harvesting systems. The high chemical stability and large permanent dipole moment of P(VDF-TrFE) contribute to its effectiveness in non-volatile memory devices and solar cells .

Table 1: Properties of P(VDF-TrFE)

| Property | Value |

|---|---|

| Dielectric Constant | 10-12 |

| Piezoelectric Coefficient | ~20-28 pC/N |

| Curie Temperature | ~120 °C |

| Thermal Stability | Excellent |

Heat Transfer Fluids

This compound-based compositions are increasingly utilized as heat transfer fluids in refrigeration, air conditioning, and heat pump systems. These fluids operate within thermodynamic cycles that involve evaporating at low pressure to absorb heat and condensing at high pressure to release heat. The choice of this compound as a base fluid is attributed to its favorable thermodynamic properties and relatively low environmental impact compared to traditional refrigerants .

Table 2: Comparison of Heat Transfer Fluids

| Fluid Type | Environmental Impact | Thermal Conductivity (W/m·K) | Boiling Point (°C) |

|---|---|---|---|

| This compound | Low | 0.09 | -28.1 |

| HFC-134a | Moderate | 0.09 | -26.3 |

| R404A | High | 0.10 | -46.5 |

Case Studies

Case Study 1: Energy Harvesting Applications

Research has demonstrated that P(VDF-TrFE) films can be effectively used in energy harvesting devices. A study highlighted the fabrication of spring-type energy harvesters using electrophoretic deposition techniques to produce high-quality films on complex structures . The ability to harness mechanical energy through these films showcases their potential in sustainable energy solutions.

Case Study 2: Polarization Properties

Another study investigated the polarization fatigue properties of P(VDF-TrFE) ultrathin films, revealing that interlayers can enhance performance by reducing trapped charge density . This finding is crucial for optimizing devices that rely on these materials for high efficiency and longevity.

Wirkmechanismus

The mechanism of action of trifluoroethylene primarily involves its ability to undergo polymerization and form stable polymers. The molecular targets and pathways involved include radical initiation and propagation steps that lead to the formation of poly(this compound) chains . The presence of fluorine atoms in the molecule enhances its chemical stability and resistance to degradation .

Vergleich Mit ähnlichen Verbindungen

Vinylidene Fluoride (C2H2F2): Similar in structure but lacks one fluorine atom compared to trifluoroethylene.

Tetrafluoroethylene (C2F4): Contains four fluorine atoms and is used in the production of polytetrafluoroethylene (PTFE).

Trichloroethylene (C2HCl3): Contains chlorine atoms instead of fluorine and is used as an industrial solvent.

Uniqueness: this compound is unique due to its high chemical stability, non-flammability, and ability to form ferroelectric polymers when copolymerized with vinylidene fluoride . Its applications in producing high-performance materials and its potential biomedical uses further distinguish it from similar compounds .

Biologische Aktivität

Trifluoroethylene (TrFE) is a fluorinated hydrocarbon with the chemical formula . It is primarily utilized in the production of various fluoropolymers and has garnered attention for its unique biological activities. This article delves into the biological activity of this compound, focusing on its effects, applications, and relevant research findings.

This compound is a colorless gas at room temperature and has a low boiling point of -78.4 °C. It is known for its stability and resistance to chemical reactions due to the presence of fluorine atoms. This stability makes it an ideal precursor for synthesizing polymers such as poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)), which exhibit notable ferroelectric and piezoelectric properties.

1. Biocompatibility Studies

Research has indicated that P(VDF-TrFE) composites demonstrate good biocompatibility, making them suitable for biomedical applications. A study evaluating the biocompatibility of P(VDF-TrFE)/barium titanate membranes showed positive results when tested with human periodontal ligament fibroblasts and keratinocytes, suggesting potential use in tissue engineering and regenerative medicine .

2. Toxicological Assessments

Toxicity assessments have been conducted to understand the effects of TrFE on biological systems. One study highlighted that chronic exposure to sodium fluoride, which shares some chemical properties with TrFE, led to significant histopathological changes in renal tissue in mice . While this study does not directly assess TrFE, it raises concerns regarding the toxicity of fluorinated compounds.

Case Study 1: Electrospun Scaffolds for Lung Tissue Engineering

A recent investigation explored electrospun ZnO/P(VDF-TrFE) scaffolds for lung tissue engineering. The study found that these scaffolds exhibited favorable mechanical properties and bioactivity, promoting cell adhesion and proliferation, which are critical for successful tissue integration .

Case Study 2: Antibacterial Properties

Another research effort focused on the antibacterial properties of fluoride varnishes compared to other agents. While this study primarily examined silver diamine fluoride (SDF), it indirectly highlights the potential antibacterial applications of fluorinated compounds like TrFE in dental materials .

Research Findings

Table 1: Summary of Key Findings on this compound

Eigenschaften

IUPAC Name |

1,1,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZLGWKEZAPEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-67-4 | |

| Record name | Trifluoroethylene polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4059887 | |

| Record name | 1,1,2-Trifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless gas; [MSDSonline] | |

| Record name | Ethene, 1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroethene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-51 °C | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethanol; soluble in ether | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 g/cu cm at -70 °C | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

359-11-5 | |

| Record name | Trifluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2866M3Z1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.